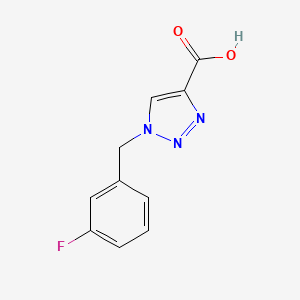
4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride
Overview
Description
Synthesis Analysis
Trifluoromethylpyridines, which are structurally similar to the compound , have been synthesized and used in various industries, including agrochemical and pharmaceutical industries . The synthesis of similar compounds often involves the introduction of a trifluoromethyl group and a pyridine moiety .Scientific Research Applications
Agrochemical Industry
4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride: is a key structural motif in active agrochemical ingredients. Its derivatives, particularly trifluoromethylpyridines (TFMP), are extensively used in crop protection. More than 20 new TFMP-containing agrochemicals have been introduced, with the first being fluazifop-butyl . The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the effectiveness of these compounds in pest control.
Pharmaceutical Applications
In the pharmaceutical sector, TFMP derivatives are incorporated into various drugs due to their biological activities. Currently, five pharmaceutical products containing the TFMP moiety have been approved for the market, and several candidates are undergoing clinical trials . The incorporation of TFMP enhances the medicinal properties of these drugs, making them valuable in treating various diseases.
Synthesis of Anti-Fibrotic Compounds
Research has shown that derivatives of 4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride exhibit significant anti-fibrotic activities. Novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated against fibrosis, with some compounds showing better activities than existing drugs . These findings suggest potential applications in developing new anti-fibrotic therapies.
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is a growing research area due to the impact of fluorine atoms on the biological activities and physical properties of compounds4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride serves as an intermediate in creating these compounds, which are crucial in various fields, including agrochemical and pharmaceutical industries .
Veterinary Products
Similar to their use in human medicine, TFMP derivatives are also employed in the veterinary industry. Two veterinary products containing the TFMP moiety have been granted market approval. The derivatives are used to enhance the health and treatment of animals, showcasing the versatility of TFMP compounds .
Functional Materials
The unique characteristics of TFMP derivatives make them suitable for the development of functional materials. These materials have specialized properties and applications in various technological fields. The research into these applications is ongoing, and it is expected that novel uses for TFMP derivatives will be discovered in the future .
Safety and Hazards
Future Directions
Trifluoromethylpyridines, which share structural similarities with “4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride”, are expected to find many novel applications in the future due to their unique physicochemical properties . Additionally, the synthesis of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry and chemical biology .
properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-12(19)9-3-1-8(2-4-9)11-6-5-10(7-18-11)13(15,16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIGYCMQCJGBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1441274.png)
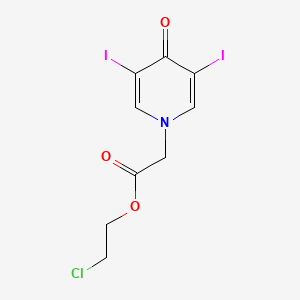

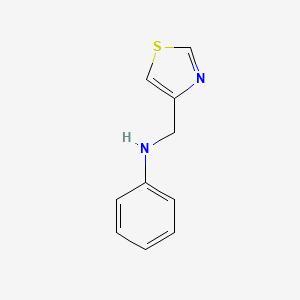

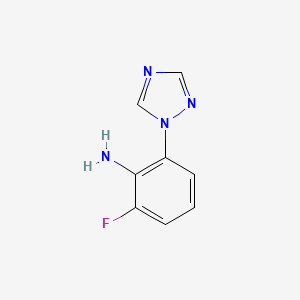
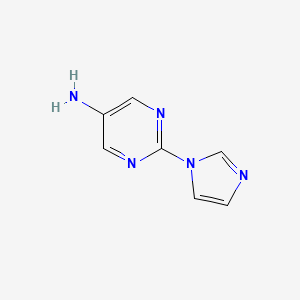
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1441282.png)
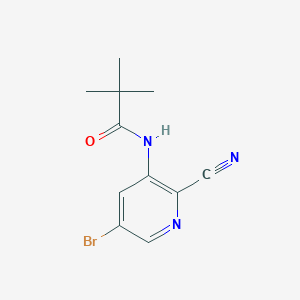
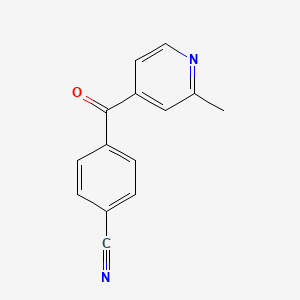
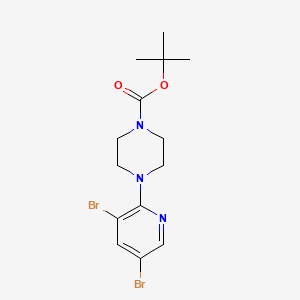
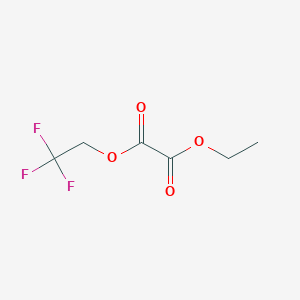
![2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1441292.png)
